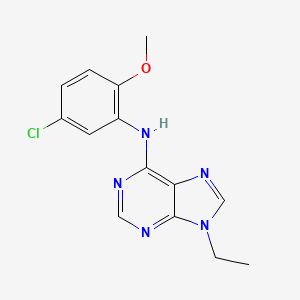![molecular formula C14H13N3O3S B15118345 N-(1,3-benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15118345.png)
N-(1,3-benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzodioxole ring and a pyrimidine ring, which are known for their biological and chemical significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrimidine Ring: This involves the condensation of appropriate aldehydes with guanidine or its derivatives.
Coupling Reaction: The benzodioxole and pyrimidine intermediates are coupled using a suitable linker, such as a thioether linkage, under controlled conditions.
Industrial Production Methods
Industrial production may involve optimized reaction conditions, such as the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound may involve:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in cell proliferation or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE: Lacks the pyrimidine ring, potentially altering its biological activity.
2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE: Lacks the benzodioxole ring, which may affect its chemical reactivity.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of both benzodioxole and pyrimidine rings, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H13N3O3S |
|---|---|
Molekulargewicht |
303.34 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C14H13N3O3S/c1-9-4-5-15-14(16-9)21-7-13(18)17-10-2-3-11-12(6-10)20-8-19-11/h2-6H,7-8H2,1H3,(H,17,18) |
InChI-Schlüssel |
INDVOUKUQNAULC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B15118262.png)
![4-Phenyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonitrile](/img/structure/B15118271.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B15118277.png)
![9-ethyl-6-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15118278.png)
![5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B15118283.png)
![6-(3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine](/img/structure/B15118287.png)
![1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B15118290.png)
![2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B15118292.png)


![N-[(4-bromophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine](/img/structure/B15118313.png)
![4,5-Dimethyl-6-[(2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine](/img/structure/B15118315.png)
![2-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15118320.png)
![1-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B15118331.png)
